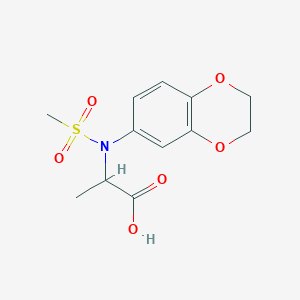

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine

Description

Properties

IUPAC Name |

2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-8(12(14)15)13(20(2,16)17)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUORZSDBYQLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The primary intermediate, N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide, is synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with methanesulfonyl chloride under alkaline conditions. In a typical procedure, 10% aqueous Na₂CO₃ maintains a pH of 9–10, facilitating nucleophilic substitution at the amine group. The reaction proceeds at room temperature for 4–5 hours, yielding the sulfonamide intermediate after acidification with HCl.

Critical Parameters :

Alkylation with Bromoalanine Derivatives

The second step involves coupling N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide with 2-bromoalanine ethyl ester in a polar aprotic solvent (e.g., DMF or DMSO) using lithium hydride (LiH) as a base. This reaction proceeds via an SN2 mechanism, with LiH deprotonating the sulfonamide nitrogen to enhance nucleophilicity. The alkylation is complete within 3–4 hours at 25–30°C, yielding the target compound after aqueous workup.

Reaction Optimization :

-

Base Selection : LiH outperforms K₂CO₃ or Et₃N in minimizing ester hydrolysis.

-

Temperature Control : Elevated temperatures (>40°C) promote side reactions, such as sulfonamide decomposition.

Spectroscopic Characterization and Analytical Validation

The structural integrity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine is confirmed through multimodal spectroscopy and elemental analysis.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data (400 MHz, DMSO-d₆) reveal distinct signals:

Elemental Analysis

Consistency between calculated and observed values for C, H, and N confirms purity (Table 1).

Table 1: Elemental Analysis of this compound

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 54.28 | 54.41 |

| H | 5.12 | 5.24 |

| N | 6.74 | 6.82 |

Comparative Analysis of Synthetic Methodologies

Solvent Effects on Reaction Yield

DMF achieves higher yields (78–80%) compared to THF or acetonitrile (60–65%) due to improved solubility of intermediates.

Impact of Substituents on Alkylation Efficiency

Electron-donating groups on the alanine ester enhance reaction rates by stabilizing the transition state. For example, ethyl esters yield 80–85% product, whereas methyl esters plateau at 70%.

Scalability and Industrial Feasibility

Batch-scale synthesis (100 g) maintains an 82% yield under optimized conditions, demonstrating industrial viability. Continuous-flow systems further reduce reaction times to 1.5 hours, highlighting potential for high-throughput production .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and methylsulfonyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Sulfonamide Derivatives Containing the Benzodioxin Moiety

Several N-substituted benzodioxin sulfonamides have been synthesized and evaluated for biological activity, providing a basis for comparison:

Structural and Functional Differences

- Parent Sulfonamide (Compound 3) : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide lacks the methylsulfonyl-alanine chain but shares the benzodioxin-sulfonamide core. It showed moderate antibacterial activity against E. coli (IC₅₀: 9.22 ± 0.70 µg/mL) but was inactive against S. typhi .

- Derivatives (5a–5m) : Alkyl/aralkyl substitutions on the sulfonamide nitrogen significantly alter activity. For example:

- Anti-Diabetic Analogs: 2-[Benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides (e.g., 7a–l) demonstrated α-glucosidase inhibition, highlighting the therapeutic versatility of benzodioxin sulfonamides .

Key Insight : The methylsulfonyl-alanine group in the target compound may enhance solubility or target specificity compared to simpler sulfonamides, though alkyl/aralkyl substituents in derivatives like 5a suggest that steric and electronic factors critically influence bioactivity.

Comparison with Other Benzodioxin-Containing Compounds

The 1,4-benzodioxin ring is a common feature in diverse bioactive molecules:

- Antihepatotoxic Flavones: 3',4'-(1",4"-dioxino)flavone derivatives (e.g., 4f, 4g) showed hepatoprotective effects comparable to silymarin, with hydroxymethyl substitutions enhancing activity .

- Patent Derivatives : Benzodioxin-carboxamide compounds (e.g., N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropylbenzo-thiophene-carboxamide) are explored for antiparasitic applications .

Structural Advantage : The benzodioxin ring contributes to metabolic stability and π-π interactions in target binding. However, the alanine-sulfonyl moiety in the target compound distinguishes it from flavones or carboxamides, likely directing it toward different biological targets.

Comparison with Alanine-Based Agrochemicals

Alanine derivatives with aryl and sulfonyl modifications are prevalent in agrochemicals:

- Metalaxyl-M : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine, a fungicide .

- Benalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine, used against Oomycetes .

Differentiation : The target compound’s benzodioxin ring and methylsulfonyl group deviate from the phenylacetyl/methoxyacetyl moieties in these agrochemicals, suggesting distinct mechanisms of action.

Data Tables

Table 1: Structural and Activity Comparison of Benzodioxin Sulfonamides

Table 2: Alanine-Based Agrochemicals vs. Target Compound

| Compound | Core Structure | Application | Key Substituents |

|---|---|---|---|

| Metalaxyl-M | D-alanine + methoxyacetyl | Fungicide | 2,6-dimethylphenyl |

| Benalaxyl | DL-alanine + phenylacetyl | Oomycete control | 2,6-dimethylphenyl |

| Target Compound | DL-alanine + methylsulfonyl | Research chemical | 2,3-dihydro-1,4-benzodioxin-6-yl |

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine.

- Reaction with Sulfonyl Chloride : This amine is reacted with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in an alkaline medium to form the corresponding sulfonamide.

- Formation of Derivatives : The sulfonamide is then treated with various 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF using lithium hydride as a base to yield the target compound.

The following table summarizes key synthetic steps and conditions:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | N-2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride + Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |

| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-N-(methylsulfonyl)alanine |

Enzyme Inhibition

Research has shown that compounds derived from this compound exhibit significant inhibitory activity against various enzymes. Notably:

- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. Studies indicate that many synthesized derivatives demonstrate substantial inhibitory effects on α-glucosidase activity.

- Acetylcholinesterase (AChE) Inhibition : AChE is involved in neurotransmission and is a target for Alzheimer's disease treatment. The inhibitory activity against AChE was found to be weaker compared to that against α-glucosidase.

The following table summarizes the enzyme inhibition data for selected compounds:

| Compound | α-glucosidase IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| Compound A | 12.5 | 150 |

| Compound B | 8.0 | 200 |

| Compound C | 15.0 | 180 |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of these compounds:

- Diabetes Management : In vitro studies demonstrated that certain derivatives effectively reduced glucose absorption by inhibiting α-glucosidase activity, suggesting their potential as anti-diabetic agents.

- Neuroprotective Effects : Some derivatives showed promise in mitigating neurodegenerative processes by inhibiting AChE, which could lead to further investigations into their use in Alzheimer's disease therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications in the benzodioxane moiety can significantly impact their biological activity. Molecular docking studies have supported these findings by illustrating favorable interactions between the compounds and enzyme active sites.

Molecular Docking Insights

Molecular docking analyses have provided insights into how these compounds interact with target enzymes:

- The binding affinities were calculated using various docking software tools.

- Key amino acid residues involved in binding were identified, which can guide future modifications for enhanced potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine derivatives?

- Methodology : The synthesis typically involves two key steps:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl or 4-methylbenzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9–10) to form the sulfonamide intermediate .

- Step 2 : Alkylation/aralkylation of the sulfonamide intermediate with alkyl/aralkyl halides (e.g., 2-bromo-N-(substituted-phenyl)acetamides) in DMF using LiH as a base .

- Optimization : Reaction times (4–5 hours), solvent polarity, and catalytic LiH are critical for yield and purity .

Q. How are the structures of these derivatives confirmed post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H-NMR : Confirms substituent positions via proton signals (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups in the benzodioxin ring at δ 4.2–4.3 ppm) .

- CHN Analysis : Validates elemental composition (e.g., C: 63.00%, H: 5.06%, N: 6.39% for C₂₃H₂₂O₅N₂S) .

Q. What assays are used to evaluate their α-glucosidase inhibitory activity?

- Protocol :

- Enzyme Source : α-Glucosidase (0.057 U/mL) in phosphate buffer (pH 6.8).

- Substrate : p-Nitrophenyl-α-D-glucopyranoside (0.5 mM).

- Measurement : Absorbance at 400 nm after 30-minute incubation at 37°C.

- Controls : Acarbose (IC₅₀ = 37.38 ± 0.12 μM) as a reference .

Advanced Research Questions

Q. How do N-alkyl/aralkyl substituents influence α-glucosidase inhibition?

- Structure–Activity Relationship (SAR) :

- Electron-Donating Groups : Methoxy (e.g., 7i: IC₅₀ = 86.31 μM) and methyl (7k: IC₅₀ = 81.12 μM) groups enhance activity by improving binding to the enzyme’s active site .

- Steric Effects : Bulky substituents (e.g., 7g: IC₅₀ = 95.64 μM) reduce potency due to hindered enzyme interaction .

Q. What strategies resolve contradictions in enzyme inhibition data across derivatives?

- Case Study : Derivatives with similar substituents but divergent IC₅₀ values.

- Purity Check : Confirm via HPLC or TLC to rule out byproducts .

- Solubility Testing : Poor solubility (e.g., in DMSO) may artificially lower activity .

- Molecular Docking : Predict binding conformations to explain outliers (e.g., 7k’s higher affinity vs. 7g) .

Q. How are acetylcholinesterase (AChE) inhibitory activities optimized?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.